4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine
Overview
Description
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine is a useful research compound. Its molecular formula is C13H19BrN2OSi and its molecular weight is 327.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine serves as a versatile precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis and medicinal chemistry. Tjosaas et al. (2008) described the preparation of oxazolo[4,5-c]pyridine from 4-bromo-3-pivaloylaminopyridine, showcasing a base/TBAB promoted non-catalyzed microwave cyclization strategy, highlighting its efficiency in synthesizing oxazolopyridine derivatives Tjosaas, Kjerstad, & Fiksdahl, 2008. This methodology underpins the significance of this compound in the streamlined synthesis of complex molecular architectures.
Catalysis and Material Science
In catalysis and material science, the compound has found application in the development of polymer-supported pyridine-bis(oxazoline) ligands. Lundgren et al. (2003) demonstrated the use of such ligands in ytterbium-catalyzed silylcyanation of benzaldehyde, emphasizing the reusability and efficiency of the catalytic system Lundgren, Lutsenko, Jönsson, & Moberg, 2003. This research illustrates the compound's role in enhancing the sustainability and effectiveness of catalytic processes.
Fluorescence and Dye Synthesis
The fluorescence properties and dye synthesis applications of derivatives of oxazolo[4,5-b]pyridine have been extensively studied. For instance, Mac et al. (2007) investigated the fluorescence behavior of new dyes based on the oxazolo[4,5-b]pyridine ring, finding that electron-donating and withdrawing groups significantly impact the fluorescence properties Mac, Baran, Uchacz, Baran, Suder, & Leśniewski, 2007. This research highlights the compound's potential in the development of new fluorescent materials for biological and chemical sensing.
Antimicrobial Activity
The antimicrobial activity of oxazolo[4,5-b]pyridine derivatives has also been explored. Celik et al. (2021) conducted a study on the antimicrobial activities of these derivatives, demonstrating their efficacy against various bacteria and fungus strains Celik, Erol, & Kuyucuklu, 2021. This indicates the potential of this compound derivatives in the development of new antimicrobial agents.
Properties
IUPAC Name |
(4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OSi/c1-13(2,3)12-16-9-10(17-12)8(18(4,5)6)7-15-11(9)14/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJWYCVLOBKPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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